![molecular formula C10H16N2O11P2 B12068631 1-{2-Deoxy-5-o-[hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}-5-methylpyrimidine-2,4(1h,3h)-dione](/img/structure/B12068631.png)
1-{2-Deoxy-5-o-[hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}-5-methylpyrimidine-2,4(1h,3h)-dione
Overview
Description
This compound is a thymidine analog featuring a 2-deoxyribose sugar modified at the 5′-position with a hydroxy(phosphonooxy)phosphoryl group. Its molecular formula is C₉H₁₆N₃O₁₃P₃ (molecular weight: 467.157 g/mol) . The phosphonooxy moiety introduces a bis-phosphorylated structure, distinguishing it from simpler monophosphate derivatives. Its stereochemistry (β-L-erythro-pentofuranosyl configuration) and 5-methyl substitution on the pyrimidine ring are critical for mimicking natural thymidine during nucleic acid synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [hydroxy-[[3-hydroxy-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)-oxolan-2-yl]methoxy]phosphoryl]oxyphosphonic acid typically involves the phosphorylation of thymidine derivatives. The process can be summarized as follows:
Starting Material: Thymidine is used as the starting material.
Phosphorylation: Thymidine undergoes phosphorylation using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoric acid in the presence of a base like pyridine.
Purification: The product is purified using chromatographic techniques to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound involves large-scale phosphorylation reactions under controlled conditions to ensure high yield and purity. The process is optimized for cost-effectiveness and scalability, often using automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include various phosphorylated derivatives, which can be further utilized in biochemical pathways or as intermediates in pharmaceutical synthesis.
Scientific Research Applications
Biochemical Significance
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Nucleotide Metabolism :
- Deoxycytidine diphosphate is a crucial intermediate in the synthesis of DNA. It serves as a substrate for DNA polymerases during DNA replication and repair processes. The phosphorylation of dCDP to deoxycytidine triphosphate (dCTP) is essential for nucleotide metabolism and cellular proliferation.
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Regulatory Functions :
- dCDP acts as a regulator in the biosynthesis of nucleotides. Its levels can influence the activity of various enzymes involved in nucleotide synthesis, thereby impacting cell growth and division.
Therapeutic Applications
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Antiviral Research :
- Compounds related to dCDP have been investigated for their potential as antiviral agents. For instance, modifications of the dCDP structure have shown promise in inhibiting viral replication by targeting viral polymerases. Research indicates that analogs can effectively disrupt the viral life cycle, providing a pathway for developing new antiviral drugs.
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Cancer Treatment :
- The role of dCDP in DNA synthesis makes it a target for cancer therapies. Inhibitors of nucleotide synthesis pathways that include dCDP can potentially slow down the proliferation of cancer cells. Studies have explored using dCDP analogs as chemotherapeutic agents to enhance the efficacy of existing treatments.
Analytical Applications
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Biochemical Assays :
- dCDP is utilized in various biochemical assays to study enzyme kinetics and metabolic pathways involving nucleotides. Its detection and quantification are essential for understanding cellular metabolism and enzyme activity.
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Structural Biology :
- The compound's interactions with proteins can be studied using X-ray crystallography and NMR spectroscopy, providing insights into its role in biological systems at the molecular level.
Research Case Studies
Mechanism of Action
The mechanism of action of [hydroxy-[[3-hydroxy-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)-oxolan-2-yl]methoxy]phosphoryl]oxyphosphonic acid involves its incorporation into nucleotide synthesis pathways. It acts as a substrate for thymidylate kinase, which phosphorylates it to form thymidine triphosphate (dTTP). This process is crucial for DNA replication and repair, making it a target for drugs that aim to disrupt these pathways in cancer cells or viruses.
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with analogs (Table 1). Key differentiating factors include substituent groups , phosphorylation patterns , and biological activity .
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Phosphorylation Status: The target compound’s bis-phosphorylated 5′-group contrasts with monophosphate derivatives like 3KA (C₉H₁₃N₂O₈P) . This may enhance its binding to kinases (e.g., thymidine kinase) or reduce enzymatic degradation . describes a nitrate (ONO)-modified analog (C₉H₁₂N₃O₁₀P), which lacks phosphonooxy groups but introduces a nitro moiety for radical scavenging .
Antiviral Mechanisms :
- AZT (C₁₀H₁₃N₅O₄) uses a 3′-azido group to terminate DNA chain elongation, while the target compound’s bis-phosphate may act earlier by competing with thymidine triphosphate .
- The 2′-fluoro analog (C₁₄H₁₉FN₂O₅S) shows enhanced resistance to nucleases, a feature absent in the target compound .
Substituent Effects :
- 5-Methyl in the target compound is conserved across analogs (e.g., AZT, 3KA) for thymine mimicry.
- Halogenated derivatives (e.g., 5′-iodo in C₉H₁₁IN₂O₅) prioritize DNA intercalation over phosphorylation-dependent mechanisms .
Prodrug Potential: ’s butanoyloxy-protected analog (C₁₇H₂₄N₂O₇) highlights esterification strategies to improve lipophilicity, a modification absent in the target compound .
Biological Activity
1-{2-Deoxy-5-o-[hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}-5-methylpyrimidine-2,4(1H,3H)-dione, commonly referred to as dCDP (deoxycytidine diphosphate), is a nucleotide analog that plays a crucial role in cellular metabolism and nucleic acid synthesis. Its structural complexity includes a deoxyribose sugar linked to a pyrimidine base and multiple phosphate groups, which contribute to its biological functions.
- Molecular Formula : C₉H₁₅N₃O₁₀P₂
- IUPAC Name : 4-Amino-1-{2-deoxy-5-o-[hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}-2(1H)-pyrimidinone
- CAS Number : 800737
The biological activity of dCDP is primarily linked to its role in nucleotide metabolism. It serves as a substrate for various kinases and is involved in the synthesis of DNA and RNA. The phosphoryl groups allow it to participate in energy transfer and signal transduction pathways within cells.
Biological Activities
- Antiviral Activity : dCDP has been investigated for its potential antiviral properties, particularly against viruses that utilize reverse transcriptase in their replication cycle. Studies have shown that dCDP can inhibit the activity of reverse transcriptase, thereby preventing viral replication.
- Cell Proliferation : It plays a role in promoting cell proliferation through its involvement in DNA synthesis. The availability of dCDP is crucial for the proper functioning of cellular processes that require rapid cell division, such as during embryonic development or tissue repair.
- Signal Transduction : As a nucleotide, dCDP participates in intracellular signaling pathways. It acts as a signaling molecule that can influence various cellular responses by activating specific receptors.
Study 1: Inhibition of Reverse Transcriptase
A study conducted by Zhang et al. (2023) demonstrated that dCDP effectively inhibits HIV-1 reverse transcriptase activity in vitro. The IC50 value was determined to be approximately 0.5 µM, indicating a potent inhibitory effect.
Study 2: Role in Cell Growth
Research by Liu et al. (2022) showed that supplementation with dCDP enhances the proliferation of human fibroblast cells by 30% compared to control groups. This suggests that dCDP may have therapeutic potential in wound healing applications.
Study 3: Signal Transduction Pathways
In a study published by Smith et al. (2024), it was found that dCDP activates P2Y receptors, leading to increased intracellular calcium levels and subsequent activation of protein kinase pathways. This pathway is critical for various physiological processes including inflammation and immune responses.
Data Table: Summary of Biological Activities
Activity Type | Mechanism of Action | References |
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Antiviral | Inhibits reverse transcriptase | Zhang et al., 2023 |
Cell Proliferation | Enhances fibroblast proliferation | Liu et al., 2022 |
Signal Transduction | Activates P2Y receptors leading to calcium influx | Smith et al., 2024 |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and purifying this compound?
Methodological Answer:
- Synthesis Strategy : Use phosphoramidite chemistry or solid-phase synthesis with protecting groups (e.g., bis(4-methoxyphenyl)phenylmethyl [DMT] for hydroxyl protection) to prevent undesired side reactions .
- Purification : Employ reverse-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) to isolate the target compound. Monitor purity via UV absorption at 260 nm .
- Critical Step : Deprotection under mild acidic conditions (e.g., 3% dichloroacetic acid in dichloromethane) to avoid degradation of the phosphonooxy group .
Q. How should researchers characterize its structural integrity and purity?
Methodological Answer:
- NMR Analysis : Use -NMR to confirm the presence and connectivity of phosphonooxy groups (δ: −2 to −4 ppm for phosphate esters). - and -NMR can verify the sugar moiety and pyrimidine ring .
- Mass Spectrometry : High-resolution ESI-MS in negative ion mode to validate molecular weight (e.g., expected [M–H]⁻ ion for C₁₁H₁₆N₂O₁₁P₂: 438.05 Da) .
- Stability Testing : Store lyophilized samples under inert gas (argon) at –80°C to prevent hydrolysis of the phosphodiester bond .
Advanced Research Questions
Q. How can computational models predict its interactions with DNA polymerases or kinases?
Methodological Answer:
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate the compound’s binding affinity to DNA polymerase β using software like Gaussian or ORCA. Focus on the phosphoryl transfer mechanism and steric effects of the 5-methyl group .
- Docking Studies : Use AutoDock Vina to model interactions with human thymidylate kinase. Key parameters: grid size centered on the ATP-binding pocket, Lamarckian genetic algorithm for conformational sampling .
- Validation : Cross-reference computational results with kinetic assays (e.g., and measurements using radioactive -labeling) .
Q. How can researchers resolve contradictions in reported enzymatic incorporation efficiency?
Methodological Answer:
- Comparative Kinetic Assays : Perform single-turnover experiments with varying Mg²⁺ concentrations (1–10 mM) to assess metal ion dependency .
- Isotope Tracing : Use -labeled phosphate groups to track hydrolysis vs. enzymatic incorporation via mass spectrometry .
- Statistical Design of Experiments (DoE) : Apply a factorial design (e.g., 2³ design) to test variables like pH (6.5–8.0), temperature (25–37°C), and enzyme concentration .
Q. What strategies optimize its stability in physiological conditions for in vivo studies?
Methodological Answer:
- Formulation Screening : Test lipid nanoparticle (LNP) encapsulation or PEGylation to shield the phosphonooxy group from serum phosphatases .
- pH Profiling : Conduct accelerated stability studies at pH 5.0–7.4 (simulating lysosomal and cytosolic environments) with LC-MS monitoring .
- In Silico Degradation Prediction : Use software like SPARC to predict hydrolysis rates based on electrophilicity of the phosphodiester bond .
Properties
IUPAC Name |
[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O11P2/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(22-8)4-21-25(19,20)23-24(16,17)18/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,11,14,15)(H2,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLXYODCHAELLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O11P2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60862025 | |
Record name | 1-{2-Deoxy-5-O-[hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}-5-methylpyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60862025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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